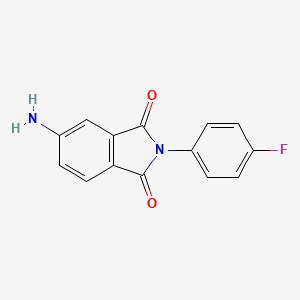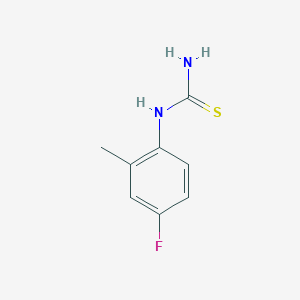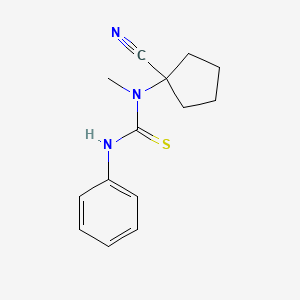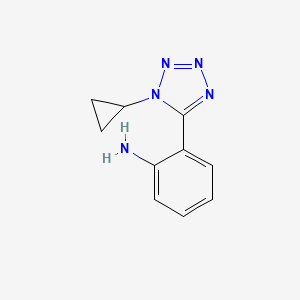![molecular formula C14H10BrIN2O2S B1372658 4-Brom-2-iod-1-tosyl-1H-pyrrolo[2,3-b]pyridin CAS No. 480423-17-4](/img/structure/B1372658.png)
4-Brom-2-iod-1-tosyl-1H-pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the formula C14H10BrIN2O2S . It was used to discover GSK1070916, a potent and selective inhibitor of Aurora B/C kinase .
Synthesis Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Molecular Structure Analysis
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine contains a total of 33 bonds; 23 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 sulfonamide (thio-/dithio-), 1 Pyrrole, and 1 Pyridine .Chemical Reactions Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is available at the C3 position via Negishi reaction, Suzuki cross-coupling reaction, and at the C5 position via Buchwald-Hartwig coupling, Suzuki-Miyura coupling, which can be further modified to develop novel 7-azaindole derivatives .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is 477.12 . Further physical and chemical properties such as solubility and stability need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Entwicklung von Inhibitoren für die Krebsforschung
4-Brom-2-iod-1-tosyl-1H-pyrrolo[2,3-b]pyridin wurde bei der Entdeckung von GSK1070916 eingesetzt, einem potenten und selektiven Inhibitor der Aurora B/C-Kinase, die in der Krebsforschung von Bedeutung ist, da diese Kinasen eine Rolle bei der Zellteilung spielen und das Potenzial für gezielte Krebstherapien bieten .
2. Migrations- und Invasionstests in Krebsstudien Diese Verbindung wurde auf ihre Auswirkungen auf die Migrations- und Invasionsfähigkeit von Krebszellen, insbesondere von 4T1-Zellen, mittels Transwell-Kammertests untersucht. Dies ist entscheidend für das Verständnis der Krebsmetastasierung und die Entwicklung von Behandlungen, um diese Prozesse zu hemmen .
Organische Elektronik und Materialwissenschaft
Die Verbindung hat Anwendungen in der Materialwissenschaft und der organischen Elektronik gefunden. Sie dient als Baustein bei der Synthese von organischen Halbleitern, die wichtige Bestandteile bei der Entwicklung elektronischer Geräte wie Solarzellen und Transistoren sind .
Wirkmechanismus
Target of Action
The primary target of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, also known as N-Tosyl-4-bromo-2-iodo-7-azaindole, is the Aurora B/C kinase . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. They are involved in the regulation of mitosis, and their dysregulation often leads to abnormal cell division and cancer .
Mode of Action
The compound acts as a potent and selective inhibitor of Aurora B/C kinase . It binds to the active site of the kinase, preventing it from phosphorylating its substrates. This inhibition disrupts the normal function of the kinase, leading to alterations in cell division .
Biochemical Pathways
The inhibition of Aurora B/C kinase affects the mitotic spindle assembly, chromosome alignment, and cytokinesis, which are all critical processes in cell division . The disruption of these processes can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on these kinases for proliferation .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . It is also known to inhibit several cytochrome P450 enzymes, which could impact its metabolism and interactions with other drugs .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . By inhibiting Aurora B/C kinase, the compound disrupts critical processes in cell division, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for the development of anticancer drugs .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the compound’s efficacy can be influenced by the presence of other drugs, particularly those metabolized by the same cytochrome P450 enzymes .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways. The compound exhibits inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of potency . These interactions are essential for regulating cell proliferation, differentiation, and survival.
Cellular Effects
The effects of 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine on various cell types have been studied extensively. In cancer cells, particularly breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells. The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, leading to altered gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine exerts its effects through binding interactions with FGFRs. By inhibiting the autophosphorylation of tyrosine residues in the cytoplasmic tail of FGFRs, the compound prevents the activation of downstream signaling pathways . This inhibition disrupts the normal signaling processes, leading to changes in gene expression and cellular functions. The compound’s ability to inhibit FGFRs makes it a potential candidate for targeted cancer therapy.
Eigenschaften
IUPAC Name |
4-bromo-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-13(16)8-11-12(15)6-7-17-14(11)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVSBRIXLHDOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653310 | |
| Record name | 4-Bromo-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480423-17-4 | |
| Record name | 4-Bromo-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid](/img/structure/B1372578.png)


![Tert-butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate](/img/structure/B1372586.png)
![5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide](/img/structure/B1372588.png)
![1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372589.png)
![N-[3-(2-aminoethoxy)phenyl]methanesulfonamide](/img/structure/B1372590.png)



![[1-(4-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1372597.png)

